BAY-8400: A Technical Deep Dive into its Mechanism of Action as a DNA-PK Inhibitor
BAY-8400: A Technical Deep Dive into its Mechanism of Action as a DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of BAY-8400, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). The information presented herein is curated from preclinical studies and is intended to provide a detailed understanding of its molecular interactions, cellular effects, and synergistic potential in cancer therapy.
Core Mechanism: Targeting the Non-Homologous End Joining (NHEJ) Pathway
BAY-8400 functions as a highly selective and orally active inhibitor of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway.[1][2][3][4][5][6] The NHEJ pathway is one of the primary mechanisms by which mammalian cells repair DNA double-strand breaks (DSBs), a lethal form of DNA damage.[4] By inhibiting DNA-PK, BAY-8400 effectively disrupts this critical repair process, leading to the accumulation of DNA damage and subsequently, cancer cell death.[1] This mechanism of action makes BAY-8400 a promising candidate for combination therapies with DNA-damaging agents, such as radiotherapy and certain chemotherapeutics.[1][4]
The discovery of BAY-8400 originated from a screening for ataxia telangiectasia and Rad3-related protein (ATR) inhibitors, which incidentally identified a triazoloquinoxaline compound with activity against ATR, ATM, and DNA-PK.[1][4] Subsequent lead optimization efforts focused on enhancing potency and selectivity for DNA-PK, ultimately leading to the development of BAY-8400.[1][4]
Quantitative Analysis of In Vitro Potency and Selectivity
The following tables summarize the key quantitative data from biochemical and cellular assays, providing a clear comparison of BAY-8400's potency and selectivity.
Table 1: Biochemical Potency of BAY-8400
| Target | IC50 (nM) | Assay Type |
| DNA-PK | 81 | Biochemical DNA-PK Activity Assay (TR-FRET) [7] |
| PI3Kβ | 117 | Biochemical Assay[7] |
| ATR | 394 | Biochemical Binding Assay[7] |
| mTOR | 1,910 | Biochemical Assay[7][8] |
| ATM | 19,300 | Biochemical Assay[7][8] |
Table 2: Cellular Activity and Selectivity of BAY-8400
| Cellular Endpoint | Cell Line | IC50 (nM) |
| γH2AX Formation Inhibition | HT-144 (ATM-negative melanoma) | 69 [1][8] |
| PI3K Pathway Inhibition | MCF-7 | >15-fold selective for DNA-PK[7] |
| ATR Pathway Inhibition | - | >34-fold selective for DNA-PK[7] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by BAY-8400 and the general workflow of key experimental protocols used in its characterization.
Key Experimental Protocols
The following sections provide an overview of the methodologies for key experiments cited in the preclinical evaluation of BAY-8400.
Biochemical DNA-PK Activity Assay (TR-FRET)
-
Objective: To determine the in vitro inhibitory potency of BAY-8400 against the DNA-PK enzyme.
-
Principle: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the phosphorylation of a substrate by DNA-PK. Inhibition of DNA-PK by BAY-8400 results in a decreased FRET signal.
-
General Protocol:
-
Recombinant DNA-PK enzyme, a biotinylated peptide substrate, and ATP are combined in a reaction buffer.
-
Serial dilutions of BAY-8400 or a vehicle control are added to the reaction mixture.
-
The reaction is incubated to allow for substrate phosphorylation.
-
A detection solution containing a europium-labeled anti-phospho-serine/threonine antibody and streptavidin-allophycocyanin (APC) is added.
-
After incubation, the TR-FRET signal is read on a compatible plate reader. The IC50 value is calculated from the dose-response curve.[7]
-
Cellular Mechanistic Assay (γH2AX Formation)
-
Objective: To assess the ability of BAY-8400 to inhibit DNA-PK activity within a cellular context.
-
Principle: Phosphorylation of the histone variant H2AX to form γH2AX is a sensitive marker for DNA double-strand breaks. Inhibition of DNA-PK, a key kinase in the DNA damage response, leads to a reduction in γH2AX levels.
-
Cell Line: HT-144 human melanoma cells, which are deficient in ATM, are used to specifically assess DNA-PK-dependent signaling.[8]
-
General Protocol:
-
HT-144 cells are seeded in microtiter plates and allowed to adhere.
-
Cells are pre-incubated with various concentrations of BAY-8400.
-
DNA damage is induced, for example, by treatment with a DNA-damaging agent like bleomycin.
-
Cells are fixed and permeabilized.
-
Immunostaining is performed using a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
-
The fluorescence intensity, corresponding to the level of γH2AX, is quantified using high-content imaging or flow cytometry. The IC50 value is determined from the concentration-response data.[1][8]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of BAY-8400, both as a single agent and in combination with a DNA-damaging therapy.
-
Animal Model: LNCaP human prostate cancer cells are implanted subcutaneously in immunocompromised mice (e.g., SCID mice).[4][8]
-
Treatment Regimen:
-
Vehicle Control: Administered daily.[4]
-
BAY-8400 Monotherapy: Administered orally (p.o.) at a specified dose (e.g., 150 mg/kg) daily.[4][8]
-
DNA-Damaging Agent Monotherapy: For example, a single dose of a PSMA-targeted thorium-227 conjugate (PSMA-TTC).[4]
-
Combination Therapy: Daily oral administration of BAY-8400 in combination with the DNA-damaging agent.[4]
-
-
Efficacy Endpoints:
Synergistic Efficacy with Targeted Alpha Therapies
Preclinical studies have demonstrated that BAY-8400 exhibits synergistic activity when combined with DNA damage-inducing cancer therapies, such as targeted alpha therapies.[1][4] In a LNCaP xenograft model, the combination of BAY-8400 with a PSMA-targeted thorium-227 conjugate resulted in a significant improvement in antitumor efficacy compared to either agent alone.[1][4][8] This synergistic effect is attributed to the inhibition of DNA repair by BAY-8400, which sensitizes the cancer cells to the DNA double-strand breaks induced by the alpha radiation.[1][4]
Conclusion
BAY-8400 is a potent and selective inhibitor of DNA-PK that effectively targets the NHEJ DNA repair pathway. Its mechanism of action provides a strong rationale for its use in combination with DNA-damaging agents to enhance their therapeutic efficacy. The preclinical data summarized in this guide highlight the potential of BAY-8400 as a promising new agent in the field of oncology. Further clinical investigation is warranted to fully elucidate its therapeutic utility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. DNA PK | BioChemPartner [biochempartner.com]
- 7. Probe BAY-8400 | Chemical Probes Portal [chemicalprobes.org]
- 8. caymanchem.com [caymanchem.com]
